1-(2-methylcyclohexyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-methylcyclohexyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylcyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2-methylcyclohexyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylcyclohexyl)-1H-pyrazol-3-amine
- 1-(2-methylcyclohexyl)-1H-pyrazol-5-amine
- 1-(2-methylcyclohexyl)-1H-pyrazol-4-carboxamide
Uniqueness
1-(2-methylcyclohexyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-methylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h6-8,10H,2-5,11H2,1H3 |
InChI Key |
WKNZAUJKWVABET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2C=C(C=N2)N |
Origin of Product |
United States |
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